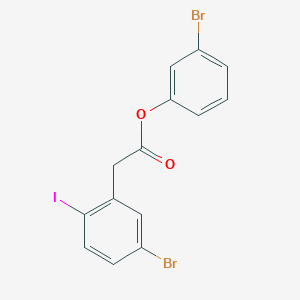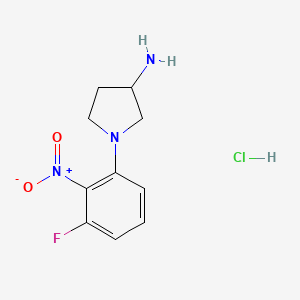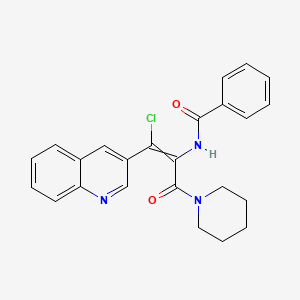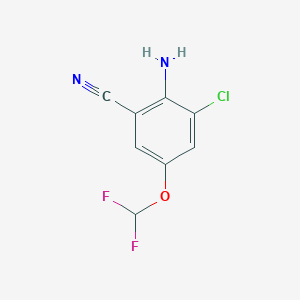
zinc;2,2-dimethylpropanoate;1H-isoquinolin-1-ide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “zinc;2,2-dimethylpropanoate;1H-isoquinolin-1-ide” is a coordination complex that combines zinc with 2,2-dimethylpropanoate and 1H-isoquinolin-1-ide.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of zinc;2,2-dimethylpropanoate;1H-isoquinolin-1-ide typically involves the reaction of zinc salts with 2,2-dimethylpropanoic acid and 1H-isoquinolin-1-ide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at room temperature to ensure the stability of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods but with optimized conditions for higher yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
Zinc;2,2-dimethylpropanoate;1H-isoquinolin-1-ide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of zinc.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where ligands are replaced by other chemical groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of zinc, while substitution reactions can produce derivatives with different functional groups .
科学研究应用
Zinc;2,2-dimethylpropanoate;1H-isoquinolin-1-ide has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is utilized in the production of advanced materials and as a component in specialized coatings and adhesives
作用机制
The mechanism of action of zinc;2,2-dimethylpropanoate;1H-isoquinolin-1-ide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
相似化合物的比较
Similar Compounds
Zinc acetate: Similar in its coordination with zinc but differs in the organic ligands.
Zinc propionate: Another zinc carboxylate with different alkyl groups.
Zinc benzoate: Contains a benzene ring instead of the isoquinoline structure.
Uniqueness
Zinc;2,2-dimethylpropanoate;1H-isoquinolin-1-ide is unique due to its specific combination of ligands, which imparts distinct chemical and biological properties. Its isoquinoline moiety provides additional functionality that is not present in other zinc carboxylates, making it a valuable compound for specialized applications .
属性
分子式 |
C14H15NO2Zn |
|---|---|
分子量 |
294.7 g/mol |
IUPAC 名称 |
zinc;2,2-dimethylpropanoate;1H-isoquinolin-1-ide |
InChI |
InChI=1S/C9H6N.C5H10O2.Zn/c1-2-4-9-7-10-6-5-8(9)3-1;1-5(2,3)4(6)7;/h1-6H;1-3H3,(H,6,7);/q-1;;+2/p-1 |
InChI 键 |
HHMXGLKWQZVTSQ-UHFFFAOYSA-M |
规范 SMILES |
CC(C)(C)C(=O)[O-].C1=CC=C2[C-]=NC=CC2=C1.[Zn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-[2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)naphthalen-1-yl]phenyl]-4,4-dimethyl-5H-1,3-oxazole](/img/structure/B14787278.png)
![Ethyl 2-[[chloro(phenoxy)phosphoryl]amino]propanoate](/img/structure/B14787282.png)
![7-Iodo-1,5-dimethyl-8,9-dihydro-1H-pyrido[3,2-b]azepine-2,6(5H,7H)-dione](/img/structure/B14787290.png)
![N-[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B14787292.png)
![(2S,11R,14R)-17-hydroxy-6-(2-hydroxypropan-2-yl)-2,9,11,14,19,19-hexamethyl-5-oxapentacyclo[12.8.0.02,11.04,10.015,20]docosa-16,20-diene-8,13,18-trione](/img/structure/B14787300.png)




![N-[8-[2-hydroxy-3-[methyl(methylsulfonyl)amino]propyl]-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-1-propan-2-ylquinoline-3-carboxamide](/img/structure/B14787330.png)

![5-[2-ethoxy-5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonylphenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidine-7-thione](/img/structure/B14787349.png)


